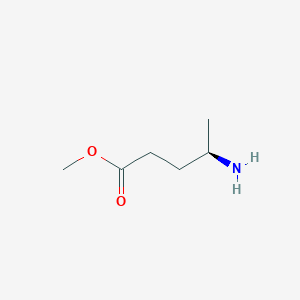
(R)-Methyl 4-aminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 4-aminopentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is an ester of 4-aminopentanoic acid, also known as gamma-aminovaleric acid. This compound is of significant interest in various fields, including pharmaceuticals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-Methyl 4-aminopentanoate can be synthesized through several methods. One common approach involves the esterification of ®-4-aminopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of ®-methyl 4-nitropentanoate using hydrogen gas and a palladium catalyst to yield ®-methyl 4-aminopentanoate.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 4-aminopentanoate often involves the use of biocatalysts. For example, an engineered glutamate dehydrogenase from Escherichia coli can be used to convert levulinic acid into ®-4-aminopentanoic acid, which is then esterified to produce ®-Methyl 4-aminopentanoate .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 4-aminopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and substituted esters.
Scientific Research Applications
®-Methyl 4-aminopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is investigated for its potential use in developing drugs for treating central nervous system disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 4-aminopentanoate involves its interaction with specific molecular targets. It can act as a precursor for neurotransmitters or other biologically active molecules. The pathways involved include enzymatic conversions that lead to the formation of active compounds that exert physiological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4-aminopentanoic acid
- (S)-Methyl 4-aminopentanoate
- ®-Methyl 3-aminopentanoate
Uniqueness
®-Methyl 4-aminopentanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl (4R)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
NHMQROWVIOFGNH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)N |
Canonical SMILES |
CC(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
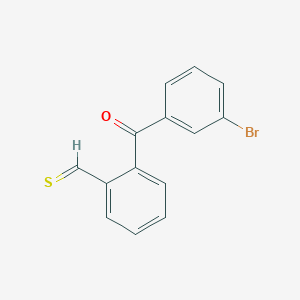
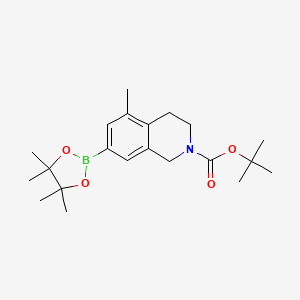
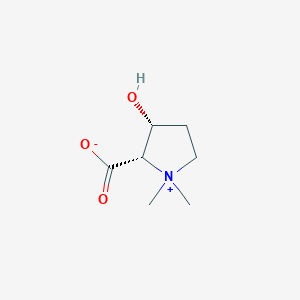
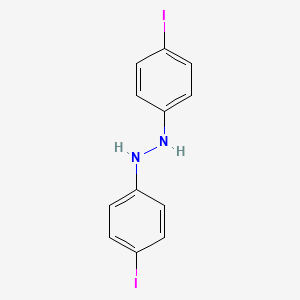
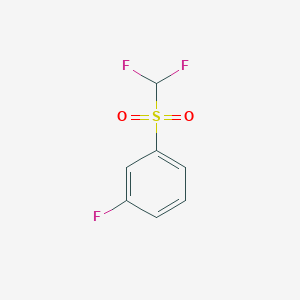

![N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B15200048.png)
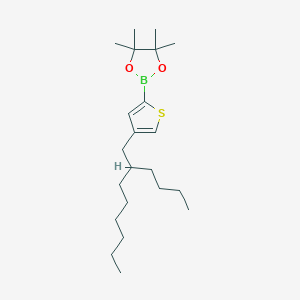


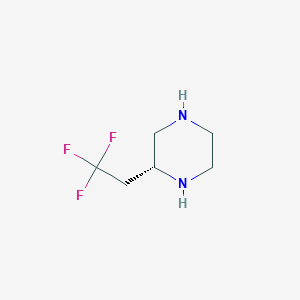
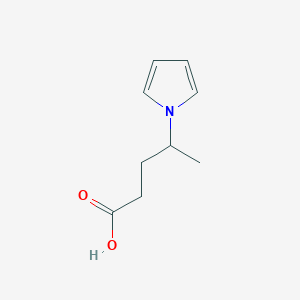
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
